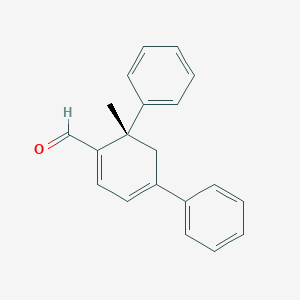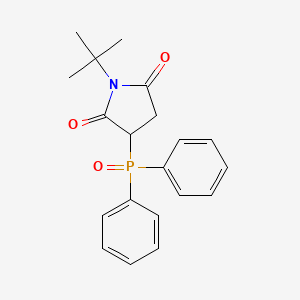
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- is a complex organic compound with a unique structure that includes an indenone core substituted with methoxy, methylethoxy, and phenyl groups
Preparation Methods
The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The methoxy and methylethoxy groups are introduced via nucleophilic substitution reactions using corresponding alkyl halides and suitable bases.
Phenyl Group Introduction: The phenyl group can be added through Friedel-Crafts acylation or alkylation reactions using phenyl derivatives and Lewis acids.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the indenone core, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents like dichloromethane or ethanol.
Scientific Research Applications
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to therapeutic effects.
Comparison with Similar Compounds
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- can be compared with other indenone derivatives, such as:
1H-Inden-1-one, 2,3-dihydro-: Lacks the methoxy and methylethoxy groups, resulting in different chemical reactivity and applications.
1H-Inden-1-one, 3-phenyl-: Similar structure but without the methoxy and methylethoxy groups, leading to variations in physical and chemical properties.
Properties
CAS No. |
850404-09-0 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C19H18O3/c1-12(2)22-19-17(21-3)10-9-14-16(20)11-15(18(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
NZGIXDWZHYAMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1C(=CC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)




![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)

![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)


